4-Glycidyloxycarbazole

Antimicrobial Resistance Biofilm Inhibition Carbazole Derivatives

Researchers requiring authenticated Carvedilol Impurity D for ANDA filings frequently encounter batch-to-batch variability. 4-Glycidyloxycarbazole (CAS 51997-51-4) resolves this with strictly controlled identity and purity. • Validated RP-HPLC recovery: 94.2-98.6%, precision 1.4% RSD - ensures reliable AMV and QC batch release. • 79% synthetic yield via 4-hydroxycarbazole route delivers a 9% efficiency gain, reducing raw material costs at production scale. • Consistent IR/13C NMR-confirmed structure and ≥98% HPLC purity enable reproducible polymer and pharma intermediate synthesis.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 51997-51-4
Cat. No. B193025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Glycidyloxycarbazole
CAS51997-51-4
Synonyms4-Oxiranylmethoxy-9H-carbazole;  4-(Oxiranylmethoxy)-9H-carbazole; 
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
InChIInChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2
InChIKeySVWKIGRDISDRLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Tan Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Glycidyloxycarbazole (CAS 51997-51-4): Technical Baseline and Core Attributes


4-Glycidyloxycarbazole (CAS: 51997-51-4), also known as 4-(2,3-Epoxypropoxy)carbazole, is a heterocyclic organic compound with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol [1]. It is primarily characterized by a carbazole core and an epoxypropoxy side chain, rendering it a versatile building block in organic synthesis [2]. The compound is widely recognized as a key intermediate in the synthesis of Carvedilol, a beta-blocker for heart failure and hypertension [3]. Beyond this, it has been identified as an antimicrobial agent capable of disrupting bacterial biofilm formation [4].

Building Block Carbazole-epoxy intermediate for heterocyclic synthesis workflows
Impurity Standard Carvedilol Impurity D reference for pharmaceutical QC method validation
Screening Context Carbazole-derived probe for antimicrobial biofilm disruption screening

Why 4-Glycidyloxycarbazole (51997-51-4) Cannot Be Interchanged with Generic Carbazole Derivatives


Generic substitution among carbazole derivatives is not feasible due to significant variance in reactivity, potency, and regulatory context. 4-Glycidyloxycarbazole's unique epoxypropoxy group at the 4-position enables distinct chemical transformations, particularly for Carvedilol synthesis [1]. Furthermore, its specific biofilm inhibition activity (IC50 = 5.8 μM) contrasts sharply with other carbazole derivatives, such as one showing a 125 μM IC50 in a comparable assay, demonstrating a >21-fold difference in potency [2]. Additionally, in pharmaceutical manufacturing, its identity as a USP/EP-related compound (Carvedilol Impurity D) requires it to meet stringent, quantifiable analytical performance criteria that generic alternatives cannot guarantee .

Target 4-Glycidyloxycarbazole (Epoxypropoxy at 4-position)
vs
Substitute Risk Generic carbazole derivatives may not transfer epoxy-specific reactivity for Carvedilol synthesis
Target Reported antibiofilm activity context (E. faecalis)
vs
Substitute Risk Biofilm inhibition profile may differ across carbazole derivatives; requires assay-specific review

Quantitative Evidence Guide for 4-Glycidyloxycarbazole (CAS 51997-51-4)


Antibiofilm Potency Against E. faecalis: A >21-Fold Improvement Over a Comparable Carbazole Derivative

4-Glycidyloxycarbazole demonstrates an IC50 of 5,800 nM (5.8 μM) against Enterococcus faecalis ATCC19433 biofilm formation. In a comparable assay, another carbazole derivative (CHEMBL3115980) exhibits a significantly weaker IC50 of 125,000 nM (125 μM) [1] [2]. This represents a >21.5-fold enhancement in antibiofilm potency.

Antibiofilm IC50
Cross-study context
5.8 µM
vs. 125 µM (comparator carbazole derivative)
Supports antimicrobial biofilm disruption screening context
Reported E. faecalis ATCC19433 biofilm model; crystal violet staining
Antimicrobial Resistance Biofilm Inhibition Carbazole Derivatives

Validated Analytical Performance as Carvedilol Impurity D Reference Standard

When used as a reference standard (Carvedilol Impurity D), 4-Glycidyloxycarbazole demonstrates high analytical fidelity. A validated RP-HPLC method reports recovery rates of 94.2% to 98.6% across low, medium, and high concentrations (n=3), and a method precision of 1.4% RSD (n=6) [1]. This method outperformed the current Chinese Pharmacopoeia method by detecting and separating a greater number of impurities [1].

HPLC Method Performance
Source review
Recovery: 94.2–98.6%; Precision: 1.4% RSD
Supports reference standard selection for impurity profiling workflow
RP-HPLC method compared to Chinese Pharmacopoeia method context
Pharmaceutical Analysis Method Validation Reference Standard

Synthetic Yield: A 9% Absolute Advantage in Preferred Route

The synthesis of 4-Glycidyloxycarbazole from 4-hydroxycarbazole and epichlorohydrin proceeds with a yield of approximately 79% . This route offers a clear efficiency advantage over an alternative pathway using epichlorohydrin alone, which yields about 70% .

Synthetic Yield
Data to verify
~79%
vs. ~70% alternative route
Reported yield advantage supports process chemistry route scouting
4-Hydroxycarbazole route; supplier-reported data without detailed verification
Process Chemistry Synthetic Efficiency Route Scouting

Structural and Purity Characterization: Spectral Fingerprint and High Chemical Purity

4-Glycidyloxycarbazole is well-characterized by IR and 13C NMR spectroscopy, providing a definitive spectral fingerprint for identity confirmation [1] [2]. Commercially, it is routinely supplied with a minimum purity of 98.0% as determined by HPLC, ensuring a high level of chemical consistency for research and industrial applications .

Identity & Purity
Lot attribute
IR / 13C NMR fingerprint; HPLC purity ≥98%
Supports lot-to-lot consistency review for sensitive synthesis applications
Commercial specification; SDBS spectral reference available
Quality Control Compound Identification Purity Specification

Optimal Use Scenarios for 4-Glycidyloxycarbazole (51997-51-4) Based on Quantitative Evidence


Lead Compound for Antimicrobial Biofilm Research

Given its 5.8 μM IC50 against E. faecalis biofilms—a 21.5-fold improvement over a comparable carbazole derivative [1] [2]—this compound is a prime candidate for studies focused on disrupting biofilm formation. Its potency makes it a superior tool compound for elucidating antibiofilm mechanisms or as a starting point for medicinal chemistry optimization programs targeting recalcitrant infections.

High-Fidelity Reference Standard for Carvedilol Quality Control (QC) and ANDA Submissions

The compound's validated performance as Carvedilol Impurity D, with demonstrated recoveries of 94.2-98.6% and a precision of 1.4% RSD in an advanced RP-HPLC method [3], directly supports its use in rigorous pharmaceutical QC. Procurement of this specific material is essential for analytical method development, method validation (AMV), and ensuring compliance in Abbreviated New Drug Applications (ANDAs) for generic Carvedilol.

Cost-Effective Intermediate for Carvedilol API Manufacturing

For process chemistry and manufacturing, the 79% yield achievable via the 4-hydroxycarbazole route offers a tangible 9% efficiency advantage over an alternative pathway. This directly translates to lower raw material costs and reduced waste generation at production scale, making it the economically preferred intermediate for Carvedilol synthesis.

Reliable Building Block for Advanced Polymer and Material Synthesis

The well-defined structure, confirmed by IR and 13C NMR spectroscopy [4] [5], combined with a commercial purity standard of ≥98% , ensures batch-to-batch consistency. This makes 4-Glycidyloxycarbazole a reliable monomer for synthesizing specialized carbazole-containing polymers, where predictable reactivity and minimal side reactions are paramount.

Application
Selection Property
Validation Focus
Antimicrobial biofilm screening studies
Antimicrobial screening context
E. faecalis biofilm model and MIC endpoint review
Carvedilol pharmaceutical QC
Impurity D reference standard performance
HPLC method precision and recovery validation context
Process chemistry route scouting
Synthetic route yield context
Reported yield advantage over alternative route verification
Carbazole-polymer building block
Structural identity and purity consistency
Spectral fingerprint and HPLC purity batch-to-batch review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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